2-Formylphenyl acetate

Ester hydrolysis kinetics Anchimeric assistance Ortho-effect

Procure 2-Formylphenyl acetate for unparalleled ortho-selectivity. Its unique ortho-substitution triggers ~10,000-fold accelerated ester hydrolysis via anchimeric assistance, enabling orthogonal deprotection of the latent phenol under mild conditions (pH 6.0–8.5) while para-acetoxy groups remain intact. This positional specificity is critical for synthesizing benzofurans, isoquinolinones, and polycyclic δ-lactams—reactivity no other positional isomer can replicate. Ideal for enzyme-mimetic catalysis studies and pro-drug design.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 5663-67-2
Cat. No. B1361568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylphenyl acetate
CAS5663-67-2
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C=O
InChIInChI=1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3
InChIKeyJWSIJFDOWHFZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylphenyl Acetate (CAS 5663-67-2): Ortho-Acetoxybenzaldehyde Procurement Specifications and Chemical Identity Guide


2-Formylphenyl acetate (synonyms: 2-acetoxybenzaldehyde, o-acetylsalicylaldehyde; CAS 5663-67-2), with molecular formula C9H8O3 and molecular weight 164.16 g/mol, is a clear pale lemon liquid characterized by the presence of both an aldehyde (-CHO) and an esterified acetate group (-OCOCH3) ortho-substituted on a phenyl ring . The compound exhibits a melting point of 36-38 °C and a density of 1.183±0.06 g/cm3 (predicted), with commercial availability typically at ≥95-97% purity for research-grade applications .

Why Generic Acetoxybenzaldehyde Substitution Fails: Ortho vs. Para Isomer Differentiation in 2-Formylphenyl Acetate Procurement


The ortho-acetoxy substitution pattern of 2-formylphenyl acetate confers distinctive chemical behavior that cannot be replicated by its para-isomer (4-acetoxybenzaldehyde, CAS 878-00-2) or other acetoxybenzaldehyde positional analogs [1]. The proximity of the aldehyde and acetoxy groups enables intramolecular interactions that dramatically accelerate ester hydrolysis via anchimeric assistance—a mechanistic feature absent in the para-substituted counterpart. This positional dependence translates into a ~10,000-fold difference in hydrolysis rates under physiologically relevant pH conditions, establishing that generic substitution across positional isomers will yield fundamentally different reactivity profiles in synthetic and analytical applications [1].

2-Formylphenyl Acetate Quantitative Differentiation Evidence: Hydrolysis Kinetics vs. 4-Acetoxybenzaldehyde


Hydrolysis Rate Acceleration: 10,000-Fold Enhancement of Ortho-Acetoxybenzaldehyde vs. Para-Isomer

The ester hydrolysis of 2-formylphenyl acetate (2-acetoxybenzaldehyde) proceeds with a rate acceleration of approximately 10^4 (10,000-fold) relative to the corresponding para-isomer, 4-acetoxybenzaldehyde [1]. The hydrolysis rate in the pH range 6.0-8.5 follows the rate expression Rate = k0 + k[OH⁻], with both the k0 (uncatalyzed) and k[OH⁻] (base-catalyzed) terms exceeding those of the 4-isomer [1]. Isotopic labeling experiments in 18O-labeled water demonstrate that the hydrolyzed acetic acid product contains 50% 18O incorporation, consistent with a mechanism involving intramolecular participation of the ortho-formyl group [1].

Ester hydrolysis kinetics Anchimeric assistance Ortho-effect Physical organic chemistry pH-dependent reactivity

LogP and PSA Comparison: Lipophilicity vs. Hydrogen-Bonding Profile of 2-Formylphenyl Acetate

2-Formylphenyl acetate possesses a calculated LogP value of 1.42440 and a polar surface area (PSA) of 43.37 Å2 . While direct comparator data for 4-acetoxybenzaldehyde were not identified in accessible sources, the ortho-substitution pattern of the target compound introduces intramolecular dipolar and steric interactions that influence its chromatographic retention behavior and apparent lipophilicity relative to the more symmetrical para-isomer. The PSA value of 43.37 Å2, derived from the acetoxy and formyl oxygen atoms, provides a quantitative benchmark for predicting membrane permeability and reversed-phase chromatographic retention.

Physicochemical property profiling ADME prediction Chromatographic behavior Medicinal chemistry

Lack of Validated Comparative Biological Activity Data for 2-Formylphenyl Acetate

Based on comprehensive literature and database searches excluding prohibited vendor sources, no peer-reviewed primary research articles or patents containing head-to-head quantitative biological activity comparisons between 2-formylphenyl acetate and a defined comparator were identified. Reported claims of anti-inflammatory activity via PPARγ activation, 5-HT4 receptor agonism, and prostaglandin synthesis inhibition were found exclusively in vendor marketing materials lacking primary citation support. A BindingDB entry (BDBM50235986, CHEMBL4073499) reports a Kd of 3.70 nM for PPARgamma binding affinity, but the chemical identity mapping to CAS 5663-67-2 could not be independently verified through primary publication cross-referencing. Consequently, no differential biological evidence meeting the high-strength criteria (clear comparator, quantitative data for both target and comparator, defined assay context) is available for inclusion in this procurement guide.

Biological activity Data gap analysis Procurement caveat

2-Formylphenyl Acetate Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


pH-Controlled Orthogonal Protection Strategy in Multistep Synthesis

The 10,000-fold accelerated hydrolysis of the ortho-acetoxy group relative to the para-isomer enables orthogonal deprotection strategies in molecules containing multiple acetoxy functionalities. Under mild aqueous conditions (pH 6.0-8.5), 2-formylphenyl acetate undergoes selective cleavage while para-acetoxy substituents remain largely intact [1]. This differential lability is particularly valuable when synthesizing intermediates for isoquinolinone derivatives or polycyclic fused δ-lactams, where controlled unmasking of the ortho-hydroxy group is required [1].

Intramolecular Anchimeric Assistance Studies and Physical Organic Chemistry Investigations

The 10^4-fold hydrolysis rate enhancement, coupled with 50% 18O incorporation into acetic acid product under isotopic labeling conditions, provides direct experimental evidence for intramolecular participation of the ortho-formyl group in the rate-determining step [1]. This compound serves as a well-characterized model system for investigating anchimeric assistance mechanisms, neighboring group participation, and pH-rate profiles in ester hydrolysis. Research groups studying enzyme-mimetic catalysis or designing pro-drug activation strategies may leverage this defined kinetic behavior as a reference standard [1].

Synthetic Intermediate for Heterocyclic Scaffolds with Ortho-Functionalized Benzaldehyde Requirements

The ortho-substitution pattern of 2-formylphenyl acetate is specifically required for intramolecular cyclization reactions yielding benzofurans, isoquinolinones, and related heterocyclic frameworks [1]. The acetate-protected phenol functionality enables selective manipulation of the aldehyde group while preserving the latent hydroxy moiety for subsequent deprotection or intramolecular participation. This positional specificity cannot be replicated by para-substituted acetoxybenzaldehyde isomers or meta-substituted analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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